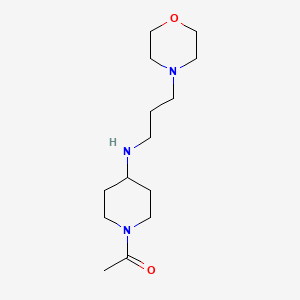

1-acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine involves several steps. One common synthetic route includes the reaction of piperidine with an acetylating agent to form an acetylated piperidine intermediate. This intermediate is then reacted with 3-morpholin-4-ylpropylamine under controlled conditions to yield the final product . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Análisis De Reacciones Químicas

Amide Hydrolysis

The acetyl group on the piperidine ring undergoes acid- or base-catalyzed hydrolysis , yielding the deacetylated intermediate N-(3-morpholin-4-ylpropyl)piperidin-4-amine .

- Conditions : Reflux with aqueous HCl (6M) or NaOH (2M) in ethanol .

- Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–N bond.

Nucleophilic Substitution at the Amine

The primary amine in the piperidine ring participates in alkylation or acylation reactions:

| Reaction Type | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| Alkylation | Chloroacetonitrile | Thioether derivative | K₂CO₃, DMF, 25°C, 8h | |

| Acylation | Acetic anhydride | N-Acetylpiperidine analog | Pyridine, reflux, 2h |

Urea Formation

The primary amine reacts with potassium cyanate (KOCN) under acidic conditions to form N-substituted ureas :

- Conditions : 10% HCl, reflux with KOCN.

- Selectivity : The piperidine amine reacts preferentially over the morpholine’s secondary amine due to lower pKₐ (~9 vs. ~7) .

Morpholine Ring Functionalization

The morpholine moiety undergoes ring-opening under strong acidic conditions (e.g., concentrated HCl) :

- Product : Linear amine derivative with a hydroxyl group.

- Application : Intermediate for synthesizing polyamine analogs .

Comparative Reactivity of Functional Groups

| Functional Group | Reactivity Order | Key Reactions |

|---|---|---|

| Piperidine (NH) | High | Alkylation, acylation, urea formation |

| Morpholine (N) | Moderate | Protonation, weak nucleophilic substitution |

| Acetyl (CO) | Moderate | Hydrolysis, reduction |

Stability and Degradation

Aplicaciones Científicas De Investigación

1-Acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology: The compound is employed in proteomics research to study protein interactions and functions.

Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: The compound is used in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 1-acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-Acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine can be compared with other similar compounds, such as:

1-Acetyl-N-(3-morpholin-4-ylpropyl)piperidine: Similar in structure but lacks the amine group, leading to different chemical properties and reactivity.

N-(3-Morpholin-4-ylpropyl)piperidin-4-amine: Lacks the acetyl group, affecting its biological activity and applications.

1-Acetylpiperidin-4-amine: Lacks the morpholinylpropyl group, resulting in different chemical and biological properties

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

1-acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with an acetyl group and a morpholinylpropyl side chain. This unique structure contributes to its distinct biological properties, making it a valuable candidate for further investigation.

This compound interacts with various molecular targets, primarily proteins and enzymes. The binding affinity and specificity of this compound are influenced by its functional groups, which modulate the activity of target proteins. The precise pathways involved can vary depending on the biological context in which the compound is studied.

Biological Activities

The compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that similar piperidine derivatives exhibit antimicrobial properties against various pathogens. The structural similarities may indicate potential efficacy against bacterial infections .

- Antiviral Activity : Research has shown that compounds containing piperidine and morpholine moieties can exhibit antiviral effects, particularly against HIV. The interaction with viral proteins may disrupt their function, leading to reduced viral replication .

- Cytotoxicity : Some studies have reported cytotoxic effects in cancer cell lines, suggesting that this compound could serve as a lead in anticancer drug development. The structure-activity relationship (SAR) analysis indicates that modifications to the piperidine core can enhance or reduce cytotoxicity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Efficacy against bacterial pathogens | |

| Antiviral | Inhibition of HIV replication | |

| Cytotoxicity | Induced cell death in cancer cell lines |

Case Study: Antiviral Properties

A study focusing on similar piperidine derivatives revealed that modifications to the nitrogen-containing core significantly impacted their antiviral efficacy. The presence of a morpholine ring was associated with enhanced activity against HIV, highlighting the importance of structural features in developing effective antiviral agents .

Case Study: Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of various piperidine derivatives, including this compound. Results indicated promising activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Propiedades

IUPAC Name |

1-[4-(3-morpholin-4-ylpropylamino)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2/c1-13(18)17-7-3-14(4-8-17)15-5-2-6-16-9-11-19-12-10-16/h14-15H,2-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYZRTXTLTXIAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NCCCN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.